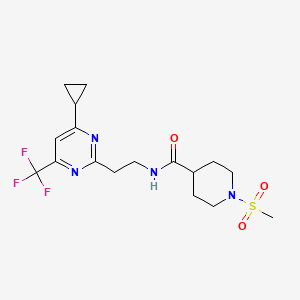![molecular formula C19H14ClF2N3O5S2 B2958182 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 931339-69-4](/img/no-structure.png)
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O5S2 and its molecular weight is 501.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has been a subject of interest due to their potential chemiluminescent properties and stability, allowing for room temperature handling and further oxidation processes. Such compounds have been synthesized through oxygenation and subsequent reactions with oxidizing agents to afford their sulfinyl- and sulfonyl-substituted derivatives, demonstrating the versatility of sulfur chemistry in organic synthesis (Watanabe et al., 2010).
Biological Activities :
Antimicrobial Activity : The design and synthesis of N-substituted derivatives of sulfanylacetamide have shown antibacterial properties, with certain compounds acting as good inhibitors against gram-negative bacterial strains. This illustrates the potential of these molecules in addressing resistance to existing antibiotics (Nafeesa et al., 2017).
Anticancer Activity : Some sulfanylacetamide derivatives have been evaluated for their anticancer activity, with certain compounds exhibiting significant cytostatic effects against cancer cell lines such as CNS cancer subpanels, demonstrating the potential of these molecules in cancer therapy (Zyabrev et al., 2022).
Enzyme Inhibition : The inhibition of key enzymes like acetylcholinesterase and dihydrofolate reductase by sulfanylacetamide derivatives highlights their potential in the treatment of diseases related to enzyme dysfunction, such as Alzheimer's disease and cancer. This dual inhibitory activity underscores the therapeutic relevance of these compounds (Gangjee et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercapto-N-(3,4-difluorophenyl)acetamide to form the intermediate compound. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine and the resulting product is further reacted with acetic anhydride to yield the final compound.", "Starting Materials": [ "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-N-(3,4-difluorophenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine", "acetic anhydride" ], "Reaction": [ "Step 1: 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with 2-mercapto-N-(3,4-difluorophenyl)acetamide in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to yield the product.", "Step 3: The product is further reacted with acetic anhydride in the presence of a base such as pyridine to yield the final compound." ] } | |
Numéro CAS |
931339-69-4 |
Formule moléculaire |
C19H14ClF2N3O5S2 |
Poids moléculaire |
501.9 |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27) |
Clé InChI |
WIAZCHLGPBVCJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





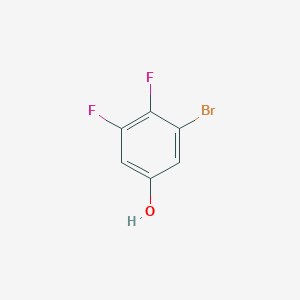

![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
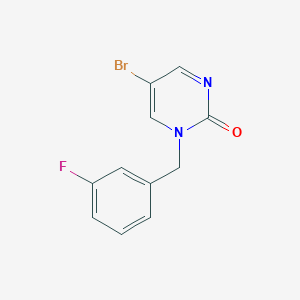
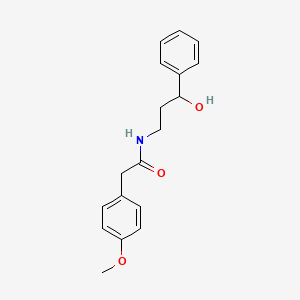
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)
![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)
![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)
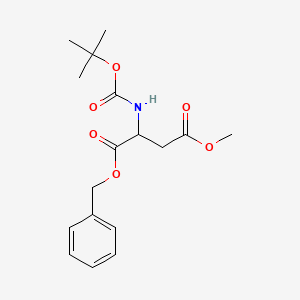
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
